
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazolines with various functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide. These compounds often exhibit selective inhibition of key molecular targets involved in cancer progression.
Case Studies
A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against human myelogenous leukemia K562 cells, with IC50 values indicating potent anticancer effects . Another research highlighted the synthesis of novel quinazoline analogues that showed promising activity against various tumor cell lines, suggesting a robust framework for further development .
Acetylcholinesterase Inhibition
The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is significant for therapeutic strategies in neurodegenerative diseases like Alzheimer's disease.
Biological Evaluation
Research indicates that compounds with similar quinazoline frameworks demonstrate effective inhibition of acetylcholinesterase, leading to increased acetylcholine levels in the brain. This mechanism is vital for alleviating symptoms associated with cognitive decline .
Experimental Findings
In vitro assays revealed that several quinazoline-based compounds exhibited strong inhibitory effects on acetylcholinesterase activity, with some achieving IC50 values comparable to established inhibitors . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme, reinforcing their potential as therapeutic agents against Alzheimer's disease .
Antimicrobial Activity
Emerging evidence suggests that this compound may also possess antimicrobial properties.
Research Insights
Studies have reported the synthesis of quinazoline derivatives that demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial signaling pathways or inhibition of essential bacterial enzymes .
Clinical Relevance
The identification of such antimicrobial properties could lead to new treatments for infections caused by resistant bacterial strains, addressing a critical need in modern medicine.
Summary Table of Applications
Application | Mechanism/Target | Notable Findings |
---|---|---|
Anticancer | Inhibition of Ras-Sos interaction | Significant activity against K562 cells (IC50 values) |
Acetylcholinesterase Inhibition | Increased acetylcholine levels | Strong inhibitory effects observed in vitro |
Antimicrobial | Disruption of bacterial signaling | Effective against Staphylococcus aureus |
Wirkmechanismus
The mechanism of action of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 1-(2-methoxyphenyl)-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea
Uniqueness
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Biologische Aktivität
The compound 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of the Compound
Chemical Structure :
The compound is characterized by a quinazoline core linked to a phenylacetamide moiety through an ether bond. This structural configuration is believed to contribute to its diverse biological activities.
Molecular Formula : C_{17}H_{18}N_{2}O_{2}
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways and leading to different biological effects.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of quinazoline derivatives, including this compound.
Case Study: Cytotoxicity Evaluation
A recent study investigated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HepG2 (liver). The results indicated that compounds with similar structures exhibited significant cytotoxicity.
Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |
---|---|---|---|
2-Ethylquinazolin | HCT116 | 10.72 | 5.33 |
2-Ethylquinazolin | HepG2 | 17.48 | 7.94 |
Doxorubicin (Control) | HCT116 | 1.66 | 1.21 |
These findings suggest that derivatives of quinazoline may have promising anticancer properties, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects.
Evaluation Against Bacterial Strains
A study focused on the antibacterial activity of various N-phenylacetamide derivatives, including those containing quinazoline moieties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains.
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound A1 | E. coli | 0.5 | 1.0 |
Compound A1 | S. aureus | 0.8 | 1.5 |
Control (Penicillin) | E. coli | <0.1 | <0.1 |
The results demonstrated that certain derivatives exhibited significant antibacterial activity, indicating their potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications in the side chains of the quinazoline scaffold can significantly influence both anticancer and antimicrobial activities.
Key Findings:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity.
- Chain Length : Variations in the ethyl chain length attached to the quinazoline core also affect potency.
- Hydrophilicity vs Hydrophobicity : Balancing hydrophilic and hydrophobic properties is crucial for optimal bioactivity.
Eigenschaften
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFFBABBBLCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.